3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid
Overview
Description
3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid is a bile acid derivative that plays a significant role in various biological processes. It is a 3-oxo steroid, which means it is derived from cholic acid where the hydroxy group at position 3 has undergone formal oxidation to the corresponding ketone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid typically involves the oxidation of cholic acid derivatives. One common method includes the use of sodium hypochlorite as an oxidizing agent at controlled temperatures, followed by purification steps to obtain the desired product . Another approach involves the reduction of 3,7-, 3,12-, and 3,7,12-oxo derivatives to produce the hydroxy and dihydroxy derivatives .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation reactions using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to ketones.
Reduction: Reduction of ketone groups to hydroxy groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Sodium hypochlorite, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, acetic acid.
Major Products: The major products formed from these reactions include various hydroxy and keto derivatives of the parent compound .
Scientific Research Applications
3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its role in human metabolism and as a metabolite in various biological pathways.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid involves its interaction with specific molecular targets and pathways in the body. As a bile acid derivative, it plays a role in the emulsification and absorption of dietary fats. It also acts as a signaling molecule, influencing various metabolic processes . The compound’s effects are mediated through its interaction with nuclear receptors and enzymes involved in bile acid metabolism .
Comparison with Similar Compounds
Cholic Acid: The parent compound from which 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid is derived.
Chenodeoxycholic Acid: Another bile acid with similar metabolic roles.
Deoxycholic Acid: A bile acid involved in the emulsification of fats.
Uniqueness: this compound is unique due to its specific oxidation state and functional groups, which confer distinct chemical properties and biological activities compared to other bile acids .
Properties
IUPAC Name |
(4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-14,16-20,22,26-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKUSRBIIZNLHZ-DXTOHYNYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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